molecular formula C19H20N4O2S2 B2440526 2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898418-68-3

2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2440526
CAS No.: 898418-68-3
M. Wt: 400.52
InChI Key: FENZKNZTVGUNDT-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H20N4O2S2 and its molecular weight is 400.52. The purity is usually 95%.
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Biological Activity

The compound 2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique arrangement of functional groups which include:

  • A furan ring
  • A thiazolo[3,2-b][1,2,4]triazole core
  • A 4-methylpiperidinyl group
  • A thiophenyl moiety

This structural diversity is believed to contribute to its biological activity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing various physiological processes.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Compound SL-01 , related in structure, demonstrated the ability to induce apoptosis in cancer cell lines such as NCI-H460 and HCT-116 .
  • The mechanism involved increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors.

Antimicrobial Properties

Research has highlighted the potential antimicrobial effects of thiazole derivatives. The compound may inhibit bacterial growth through interference with essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related compound in a mouse model bearing human cancer xenografts. The results showed:

  • Significant tumor growth inhibition.
  • Activation of apoptotic pathways evidenced by increased TUNEL staining and caspase activity .

Case Study 2: Inhibition of PI3Kgamma

A series of furan derivatives have been identified as selective inhibitors of PI3Kgamma, a target for inflammatory diseases. The structural features that enhance binding affinity include:

  • An acidic NH group on the thiazolidinedione moiety.
  • Hydroxy groups enhancing interaction with the target enzyme .

Data Tables

Biological Activity Effect Observed Study Reference
AnticancerInduction of apoptosis
Enzyme InhibitionPI3Kgamma inhibition
AntimicrobialBacterial growth inhibition

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-methylpiperidin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-12-6-8-22(9-7-12)15(14-5-3-11-26-14)16-18(24)23-19(27-16)20-17(21-23)13-4-2-10-25-13/h2-5,10-12,15,24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENZKNZTVGUNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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